molecular formula C8H7BrN2O B12974311 (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B12974311
M. Wt: 227.06 g/mol
InChI Key: BICLPSLKDLKMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol . Its molecular formula is C₈H₇BrN₂O , and it has a molecular weight of 227.06 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic molecules containing both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes:: The synthetic route for preparing this compound involves the bromination of an imidazo[1,2-a]pyridine precursor. The specific reaction conditions and reagents used may vary, but the general approach is to react the precursor with a brominating agent.

Industrial Production:: While detailed industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial purposes.

Chemical Reactions Analysis

Reactivity:: “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” can participate in various chemical reactions:

  • Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
  • Oxidation and Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
  • Other Transformations: It can react with other electrophiles or nucleophiles.
Common Reagents and Conditions::
  • Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution: Various nucleophiles (e.g., amines, alcohols, thiols).

Major Products:: The major products depend on the specific reaction conditions. Bromination yields the corresponding 6-bromoimidazo[1,2-a]pyridine derivative.

Scientific Research Applications

Chemistry::

  • Building Blocks: Used in the synthesis of more complex molecules.
  • Catalysis: As ligands in transition metal-catalyzed reactions.
Biology and Medicine::
  • Drug Discovery: Investigated for potential pharmaceutical applications.
  • Biological Studies: Used as probes to study biological processes.
Industry::
  • Materials Science: Used in the development of functional materials.

Mechanism of Action

The exact mechanism by which “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.

Comparison with Similar Compounds

While there are related imidazo[1,2-a]pyridine derivatives, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include other imidazo[1,2-a]pyridines with different substituents.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(2-bromoimidazo[1,2-a]pyridin-6-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-4,12H,5H2

InChI Key

BICLPSLKDLKMSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.